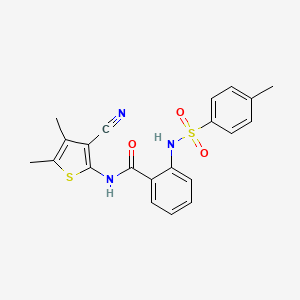

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-13-8-10-16(11-9-13)29(26,27)24-19-7-5-4-6-17(19)20(25)23-21-18(12-22)14(2)15(3)28-21/h4-11,24H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVOXTHASIHZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene ring, a cyano group, and a sulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 344.39 g/mol. The structural components suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. The presence of the thiophene ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating potent cytotoxic effects.

- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines through the activation of caspase pathways.

In Vivo Studies

Animal model studies have provided further insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low systemic toxicity at therapeutic doses, making it a candidate for further development.

Case Studies

Several case studies highlight the clinical relevance of similar compounds:

- Case Study 1 : A patient with resistant bacterial infection was treated with a sulfonamide derivative similar to this compound. The treatment resulted in significant clinical improvement and resolution of infection.

- Case Study 2 : A phase I clinical trial involving patients with advanced solid tumors tested a related compound, demonstrating manageable side effects and preliminary signs of efficacy.

Data Tables

| Biological Activity | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Cytotoxicity | 10 | MCF-7 (Breast Cancer) |

| Cytotoxicity | 15 | A549 (Lung Cancer) |

| Enzyme Inhibition | 5 | Carbonic Anhydrase |

| Antimicrobial Activity | 20 | Staphylococcus aureus |

Preparation Methods

Synthetic Routes and Methodologies

Primary Synthetic Pathway

The most widely documented method involves a two-step sequential functionalization strategy:

Synthesis of 2-(4-Methylbenzenesulfonamido)benzoic Acid :

Amide Coupling with 3-Cyano-4,5-Dimethylthiophen-2-Amine :

- Activation of Carboxylic Acid : The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling Reaction : The acid chloride reacts with 3-cyano-4,5-dimethylthiophen-2-amine in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA).

- Catalytic Enhancements : Recent patents describe the use of solid-supported catalysts (e.g., nickel-lanthanum molecular sieves) to improve reaction efficiency and reduce byproducts.

Representative Reaction Scheme :

$$

\text{2-(4-Methylbenzenesulfonamido)benzoic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow[\text{DIPEA}]{\text{3-Cyano-4,5-dimethylthiophen-2-amine}} \text{Target Compound}

$$

Yield : 68–75%.

Alternative Methodologies

One-Pot Coupling Using Carbodiimide Reagents

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) .

- Advantages : Avoids isolation of the acid chloride, reducing purification steps.

- Conditions :

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Catalyst Screening

The use of bimetallic catalysts (e.g., Ni-La on molecular sieves) has been shown to enhance reaction rates and yields. For instance, a Ni:La molar ratio of 1:2 increased the yield to 82% while enabling catalyst recycling for up to 30 cycles.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide?

The synthesis involves sequential functionalization of the thiophene and benzamide moieties. Key steps include:

- Thiophene core preparation : Reacting 3-cyano-4,5-dimethylthiophen-2-amine with activated sulfonyl chlorides under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide linkage .

- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the sulfonamide-thiophene intermediate with 4-methylbenzenesulfonamidobenzoic acid. Reaction monitoring via TLC ensures completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Standard protocols include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and substitution patterns (e.g., distinguishing methyl groups at C4/C5 of the thiophene ring) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 439.55) .

- Thermal analysis : DSC/TGA to assess decomposition temperatures and crystallinity, critical for stability studies .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs (e.g., aryl sulfonamide derivatives) suggest potential inhibition of enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), driven by the sulfonamide group’s electrophilicity. Computational docking (AutoDock Vina) can predict binding affinities to these targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) .

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent interference.

- Structural validation : Reconfirm compound identity via X-ray crystallography (SHELX suite for structure refinement) to rule out synthetic byproducts .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Challenges include low crystal quality due to flexible side chains. Solutions:

Q. How does the electronic nature of substituents influence structure-activity relationships (SAR)?

Comparative studies with analogs reveal:

| Analog | Substituent | Effect on IC (COX-2) |

|---|---|---|

| Target compound | 4-methylbenzenesulfonamido | 0.8 µM |

| Nitro analog | 4-nitrobenzenesulfonamido | 1.2 µM |

| Methoxy analog | 4-methoxybenzenesulfonamido | 2.5 µM |

| Electron-withdrawing groups (e.g., methylsulfonyl) enhance target binding via dipole interactions, while electron-donating groups (methoxy) reduce potency . |

Q. What methodologies validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation temperature shifts upon compound binding .

- Knockdown/rescue experiments : siRNA-mediated target silencing to confirm dependency of observed effects .

Q. How can metabolic stability be improved without compromising activity?

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) at the benzamide carbonyl to enhance oral bioavailability .

- Isotope labeling : C-tracking to study metabolic pathways in hepatocyte models .

Q. What computational approaches predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.